An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis and predicted spectral assignments for 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione, a molecule featuring a chiral quaternary center that introduces significant complexity to its NMR spectra. The structure combines a six-membered oxane-2,6-dione (glutaric anhydride derivative) ring with methyl and 4-nitrophenyl substituents at the C4 position. Understanding the precise chemical environment of each nucleus is critical for researchers in medicinal chemistry and materials science where such scaffolds may be employed.
As no direct experimental spectra for this specific molecule are available in the surveyed literature, this guide will proceed by a first-principles analysis, grounded in established NMR theory and supported by empirical data from structurally analogous compounds. We will dissect the expected ¹H and ¹³C NMR spectra, explaining the causality behind the predicted chemical shifts, multiplicities, and electronic effects.
Figure 1: Structure of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione with atom numbering.
Part 1: Predicted ¹H NMR Spectral Analysis
The presence of a single chiral center at C4 renders the molecule asymmetric. Consequently, the protons on the C3 and C5 methylene groups become diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.
Aromatic Region (4-Nitrophenyl Group)
The 4-nitrophenyl group presents a classic example of a strongly coupled AA'BB' spin system due to the powerful electron-withdrawing nature of the nitro group.
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H-3' and H-5' (ortho to -NO₂): These protons are significantly deshielded by the anisotropic and inductive effects of the nitro group. They are expected to appear as a doublet far downfield, predicted in the range of δ 8.20 - 8.40 ppm . The corresponding protons in similar 4-nitrophenyl derivatives are frequently observed in this region.[1][2]
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H-2' and H-6' (meta to -NO₂): These protons are ortho to the C4-substituent and are less affected by the nitro group. They will appear as a second doublet, upfield from the H-3'/H-5' signal, predicted in the range of δ 7.50 - 7.80 ppm . The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 8-9 Hz.
Aliphatic Region (Oxane-2,6-dione Ring)
The key feature in this region is the diastereotopicity of the methylene protons at C3 and C5. The chiral C4 center ensures that the spatial environment of the axial and equatorial protons on both C3 and C5 is different.
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H-3a, H-3b, H-5a, H-5b: Instead of two simple triplets, we predict four distinct signals. These four protons will form a complex spin system. Each proton will appear as a doublet of doublets, or a more complex multiplet, due to geminal coupling (coupling to the other proton on the same carbon, Jgem ≈ 12-18 Hz) and vicinal coupling (to the protons on the adjacent carbon). The electron-withdrawing carbonyl groups at C2 and C6 will deshield these protons, placing them in the predicted range of δ 2.80 - 3.50 ppm . This is a downfield shift compared to unsubstituted glutaric anhydride, where the equivalent protons resonate around 2.75 ppm.[3]
Aliphatic Region (Methyl Group)
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H-7 (Methyl Protons): The methyl group is attached to the quaternary carbon C4. As there are no adjacent protons, it will not experience spin-spin coupling. Therefore, it is predicted to appear as a sharp singlet. Its position, attached to a carbon bearing an aromatic ring and adjacent to two methylene groups, suggests a chemical shift in the range of δ 1.60 - 1.90 ppm .
Part 2: Predicted ¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.
Carbonyl Region
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C2 and C6: The two carbonyl carbons are diastereotopic and thus chemically non-equivalent. They are the most deshielded carbons in the molecule due to the direct attachment to electronegative oxygen atoms. Two distinct signals are predicted in the range of δ 168 - 175 ppm . Carboxylic acid derivatives, including anhydrides, typically resonate in this region.[4][5]
Aromatic Region (4-Nitrophenyl Group)
The substituent effects on the aromatic ring are well-defined.
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C4' (ipso to -NO₂): This quaternary carbon is strongly deshielded by the attached nitro group and is predicted to have the furthest downfield shift in the aromatic region, around δ 147 - 151 ppm .[2] Its signal is expected to be of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[6]
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C1' (ipso to Oxane Ring): This is the other quaternary carbon in the aromatic ring. It is also significantly downfield, with a predicted shift of δ 142 - 146 ppm .
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C2' and C6': These carbons, ortho to the point of attachment to the ring, are predicted to be nearly equivalent and resonate in the range of δ 128 - 131 ppm .
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C3' and C5': These carbons, meta to the point of attachment and ortho to the nitro group, are shifted slightly upfield relative to C2'/C6' and are predicted in the range of δ 123 - 125 ppm .
Aliphatic Region
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C4 (Quaternary Center): The sp³-hybridized quaternary carbon is predicted to appear in the range of δ 45 - 55 ppm . This signal will be characteristically weak.
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C3 and C5: The two diastereotopic methylene carbons of the oxane ring are expected to give two distinct signals in the range of δ 35 - 45 ppm .
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C7 (Methyl Carbon): The methyl carbon is the most shielded carbon in the molecule and is predicted to appear as a strong signal in the range of δ 22 - 28 ppm .
Part 3: Data Summary and Experimental Protocol
Summary of Predicted NMR Assignments
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C2, C6 | - | - | 168 - 175 (two signals) |
| C3, C5 | 2.80 - 3.50 | Multiplets (4H) | 35 - 45 (two signals) |
| C4 | - | - | 45 - 55 (quaternary, weak) |
| C7 (CH₃) | 1.60 - 1.90 | Singlet (3H) | 22 - 28 |
| C1' | - | - | 142 - 146 (quaternary, weak) |
| C2', C6' | 7.50 - 7.80 | Doublet (2H) | 128 - 131 |
| C3', C5' | 8.20 - 8.40 | Doublet (2H) | 123 - 125 |
| C4' | - | - | 147 - 151 (quaternary, weak) |
Standard Operating Protocol for NMR Data Acquisition
This protocol outlines the self-validating steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
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Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) for proper shimming.
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-
Instrument Setup and Calibration (e.g., 400 MHz Spectrometer):
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Insert the sample into the NMR magnet.
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Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to optimize its homogeneity. This is an iterative process of adjusting the shim coils to achieve a narrow and symmetrical solvent peak shape, which is essential for high resolution.
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Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.
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¹H NMR Spectrum Acquisition:
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Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30'). A 30° pulse angle is often used to allow for a shorter relaxation delay between scans.
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Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to cover the expected range of proton signals.
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Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
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Relaxation Delay (D1): Set to 1-2 seconds.
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Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Perform baseline correction.
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¹³C NMR Spectrum Acquisition:
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Pulse Sequence: Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30') with power gating to minimize sample heating.
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Spectral Width: Set a wide spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyls, are captured.[4]
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Acquisition Time (AQ): Typically ~1 second.
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Relaxation Delay (D1): Set to 2 seconds.
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, typically ranging from 1024 to 4096 scans, which may take several hours.
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Data Processing: Apply an exponential multiplication window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio. Perform Fourier transform, phasing, calibration (to TMS at 0.00 ppm or the solvent signal, e.g., CDCl₃ at 77.16 ppm), and baseline correction.
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Figure 2: Standard workflow for NMR data acquisition and analysis.
References
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PubChem. 4-Nitrophenol | C6H5NO3. National Center for Biotechnology Information. [Link]
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ResearchGate. The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. [Link]
-
Carroll, V. et al. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. [Link]
-
ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link]
-
Unknown Source. † 1H-NMR and 13C-NMR Spectra. [Link]
-
SpectraBase. 4-Nitrophenol. [Link]
-
University at Buffalo. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
-
SpectraBase. Glutaric anhydride - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Time‐dependent NMR experiments. Reaction of glutaric anhydride with.... [Link]
-
Unknown Source. Anhydrides from aldehydes or alcohols via an oxidative cross coupling - Supporting Information. [Link]
-
Unknown Source. Highly Enantioselective Catalysts of 4,4?-Disubstituted L-Proline for Direct Aldol Reactions - Supporting Information. [Link]
-
MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed formal (4+2) cycloaddition between alkyl amides and dienes initiated by the activation of C(sp3)−H bonds. [Link]
-
Unknown Source. 13C NMR. [Link]
-
Oregon State University. 13 C NMR Chemical Shifts. [Link]
-
University of Calgary. 13 Carbon NMR. [Link]
-
Chemistry Stack Exchange. Correlation between 1H and 13C shifts - coincidence or not?. [Link]
-
Patil, R. et al. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]
-
MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
ResearchGate. (PDF) 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
